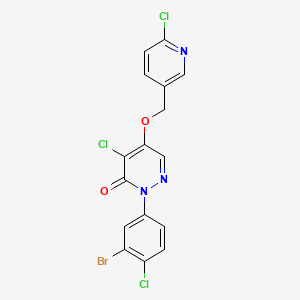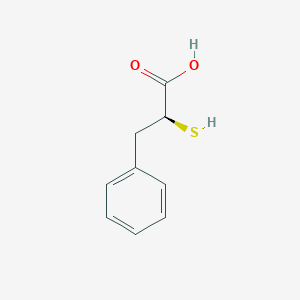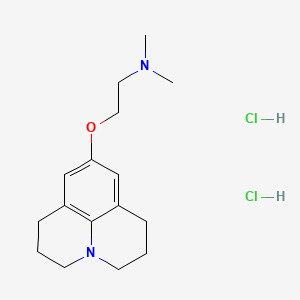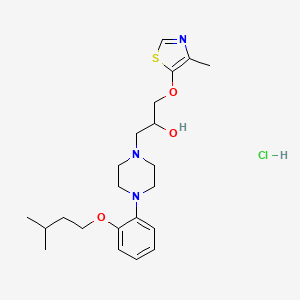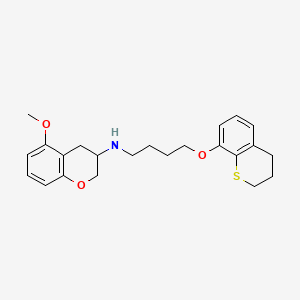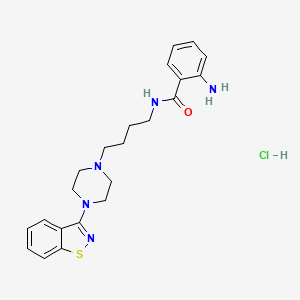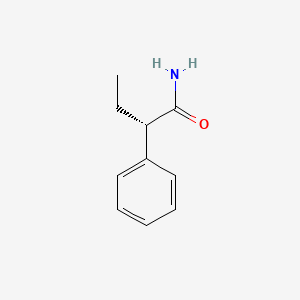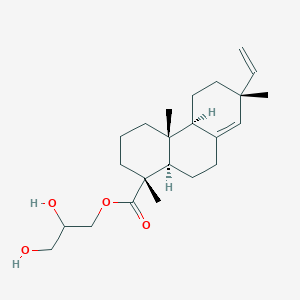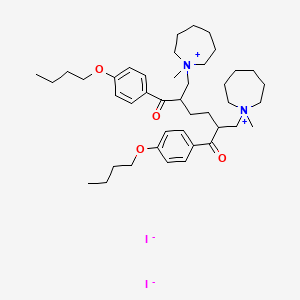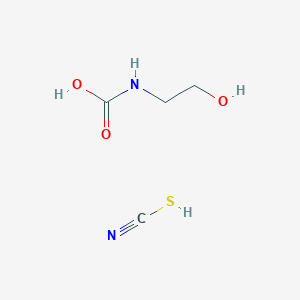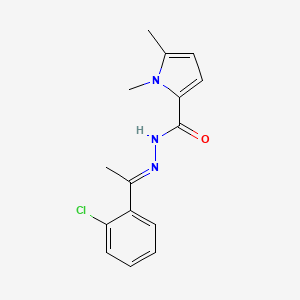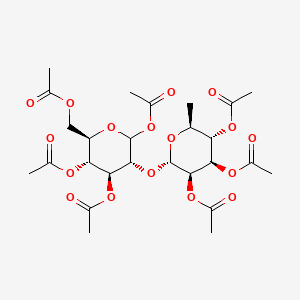
2-O-(2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-D-glucose tetraacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-O-(2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-D-glucose tetraacetate is a complex carbohydrate derivative. It is a heptaacetate form of neohesperidose, a disaccharide composed of glucose and rhamnose. This compound is often used in various chemical and biological research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-(2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-D-glucose tetraacetate typically involves the acetylation of neohesperidose. The process begins with the selective protection of hydroxyl groups followed by the introduction of acetyl groups using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure complete acetylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-O-(2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-D-glucose tetraacetate undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the parent disaccharide.
Oxidation: The compound can be oxidized using reagents like periodic acid to cleave the glycosidic bond.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Periodic acid (HIO4).
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
Hydrolysis: Neohesperidose.
Oxidation: Cleaved products of the glycosidic bond.
Substitution: Derivatives with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
2-O-(2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-D-glucose tetraacetate is used in various scientific research fields:
Chemistry: As a model compound for studying carbohydrate chemistry and glycosidic bond formation.
Biology: In the study of carbohydrate-protein interactions and as a substrate for glycosidases.
Industry: Used in the synthesis of complex carbohydrates and as an intermediate in the production of other chemical compounds.
Wirkmechanismus
The compound exerts its effects primarily through its interactions with enzymes and proteins involved in carbohydrate metabolism. The acetyl groups can be hydrolyzed by esterases, releasing the parent disaccharide, which can then participate in various biochemical pathways. The molecular targets include glycosidases and other carbohydrate-processing enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-O-(2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-galactopyranosyl)-D-glucose tetraacetate
- 2-O-(2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-rhamnopyranosyl)-D-glucose tetraacetate
Uniqueness
2-O-(2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-D-glucose tetraacetate is unique due to its specific acetylation pattern and the presence of the mannopyranosyl moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific research applications.
Eigenschaften
CAS-Nummer |
96646-72-9 |
|---|---|
Molekularformel |
C26H36O17 |
Molekulargewicht |
620.6 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R)-3,4,6-triacetyloxy-5-[(2S,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C26H36O17/c1-10-19(36-12(3)28)21(38-14(5)30)23(40-16(7)32)25(35-10)43-24-22(39-15(6)31)20(37-13(4)29)18(9-34-11(2)27)42-26(24)41-17(8)33/h10,18-26H,9H2,1-8H3/t10-,18+,19-,20+,21+,22-,23+,24+,25-,26?/m0/s1 |
InChI-Schlüssel |
PXSGTFALWGIXGH-BDAFYXQLSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](OC2OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2S)-2-[[3-(5-fluoropyridin-2-yl)pyrazol-1-yl]methyl]-1,3-oxazinan-3-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone;hydrate](/img/structure/B12762248.png)
